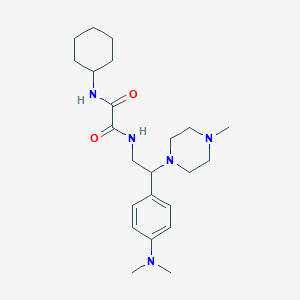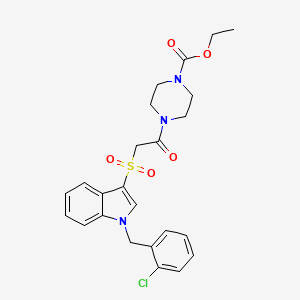![molecular formula C26H23N3O2 B2989882 3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-18-6](/img/structure/B2989882.png)
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline-based heterocyclic derivative . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . This specific compound is part of a novel series of quinolone-based heterocyclic derivatives that have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of similar quinoline-based compounds involves several steps . A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give an intermediate compound. This compound was then subjected to thermal cyclization at 260 °C for 1 hour to give another compound. This compound was then treated with chloroacetic acid to give a final compound .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline-based compounds have been outlined in the synthesis analysis section. The reactions involve heating, refluxing, and cyclization .Scientific Research Applications
Synthesis and Material Applications
Compounds related to "3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" have been extensively studied for their synthesis and applications in material science. For example, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, which serves as a significant intermediate for pharmaceutically active compounds, demonstrates the importance of efficient synthetic routes for the production of complex quinoline derivatives (Bänziger et al., 2000). Additionally, the structural and optical properties of pyrano[3,2-c]quinoline derivatives have been explored for their potential use in thin films, highlighting their significance in the development of new materials with specific electronic and optical properties (Zeyada et al., 2016).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, the structural modification and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the specified compound, have shown promising antimicrobial activities. This underscores the potential of quinoline derivatives in the development of new therapeutic agents (Holla et al., 2006). Furthermore, the discovery of novel quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase for cancer therapy showcases the critical role of these compounds in addressing unmet medical needs (Degorce et al., 2016).
Organic Synthesis and Chemical Properties
The exploration of supramolecular aggregation influenced by substitution patterns in dihydrobenzopyrazoloquinolines highlights the intricate relationship between chemical structure and physical properties, such as hydrogen bonding and molecular aggregation (Portilla et al., 2005). Additionally, microwave-assisted synthesis techniques have been applied to the efficient production of pyrazolo[3,4-b]quinolines, demonstrating the ongoing advancements in synthetic methodologies that reduce reaction times and improve yields (Mogilaiah et al., 2003).
Future Directions
The results obtained from the study of quinoline-based heterocyclic derivatives are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This opens up new avenues for research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit antibacterial activity . They interact with various targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication .
Mode of Action
Quinoline-based compounds generally interact with their targets by intercalating into the dna structure, disrupting the dna replication process, and leading to bacterial cell death .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria .
Result of Action
Based on the antibacterial activity of similar quinoline-based compounds, it can be inferred that the compound likely leads to bacterial cell death by disrupting dna replication .
properties
IUPAC Name |
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-4-17-5-7-18(8-6-17)25-23-16-27-24-14-13-21(31-3)15-22(24)26(23)29(28-25)19-9-11-20(30-2)12-10-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSWDJHRPMICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)




![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
